molecular formula C23H23N7O B12196307 N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

Cat. No.: B12196307
M. Wt: 413.5 g/mol
InChI Key: ZUJKDHXVGFOXGD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine is a chemical compound of significant research interest, offered in high purity to support scientific investigation. While specific studies on this exact molecule are not yet widely published, its structure provides strong clues to its potential research applications. The compound incorporates a phenylpiperazine pharmacophore , a moiety extensively studied and well-known in medicinal chemistry for its affinity for various central nervous system (CNS) receptors . Piperazine-based structures are frequently explored as ligands for dopamine and serotonin receptor systems , making them valuable tools for neuropharmacological research and the development of potential therapeutic agents for psychiatric and neurological disorders . The molecular architecture of this compound, which combines a pteridine core with phenylpiperazine and methoxyphenylamine substituents, suggests it may act as a modulator of specific G-protein coupled receptors (GPCRs). Researchers might investigate its mechanism of action as a potential antagonist or partial agonist, a common functional profile for similar arylpiperazine derivatives used to study receptor function in vitro and in vivo . This compound is intended for use in foundational biochemical and pharmacological studies, including receptor binding assays, functional activity screens, and structure-activity relationship (SAR) analysis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

InChI

InChI=1S/C23H23N7O/c1-31-19-9-5-6-17(16-19)26-23-27-21-20(24-10-11-25-21)22(28-23)30-14-12-29(13-15-30)18-7-3-2-4-8-18/h2-11,16H,12-15H2,1H3,(H,25,26,27,28)

InChI Key

ZUJKDHXVGFOXGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Stepwise Construction of the Pteridine Core

The pteridine ring is typically assembled via cyclization of pyrimidine precursors. A common approach involves:

  • Nitrosation and cyclization : 4,6-Diamino-2-methylthiopyrimidine undergoes nitrosation with sodium nitrite in acetic acid to form a 5-nitroso intermediate, which is reduced and cyclized with glyoxal to yield the pteridine scaffold.

  • Functionalization : Chlorination at the 4-position using phosphoryl chloride enables subsequent nucleophilic substitution with 4-phenylpiperazine.

Example protocol :

  • Step 1 : 4,6-Diamino-2-methylthiopyrimidine (1 equiv) is treated with NaNO₂ (2 equiv) in acetic acid at 10–15°C for 2–5 h to form the nitroso derivative.

  • Step 2 : Reduction with sodium dithionite followed by cyclization with 40% glyoxal at reflux yields 4-chloropteridin-2-amine.

Attachment of the 3-Methoxyphenyl Group

The 2-amino group on the pteridine ring reacts with 3-methoxybenzyl chloride or bromide via Buchwald-Hartwig amination:

  • Catalyst system : Palladium(II) acetate/Xantphos.

  • Base : Potassium carbonate or cesium carbonate.

  • Solvent : Toluene or dioxane at 100–110°C.

Side reactions :

  • Over-alkylation at the 4-position is mitigated using bulky ligands (e.g., BrettPhos).

Detailed Synthetic Procedures

Method A: Sequential Functionalization

  • Pteridine core synthesis (Adapted from):

    • 4,6-Diamino-2-methylthiopyrimidine → Nitrosation → Reduction → Cyclization → 4-Chloropteridin-2-amine (57% yield).

  • Piperazine coupling :

    • 4-Chloropteridin-2-amine + 4-phenylpiperazine → 4-(4-Phenylpiperazin-1-yl)pteridin-2-amine (68% yield).

  • Methoxyphenyl introduction :

    • Buchwald-Hartwig amination with 3-methoxybenzyl bromide (72% yield).

Reaction table :

StepReagentsConditionsYield
1NaNO₂, AcOH10–15°C, 2 h57%
24-Phenylpiperazine, EtOHReflux, 24 h68%
33-Methoxybenzyl bromide, Pd(OAc)₂110°C, 12 h72%

Method B: One-Pot Coupling

A streamlined approach condenses steps 2 and 3:

  • Simultaneous substitution : 4-Chloropteridin-2-amine reacts with 4-phenylpiperazine and 3-methoxyaniline in dimethylacetamide at 120°C for 48 h (55% yield).

  • Advantage : Reduced purification steps; Disadvantage : Lower yield due to competing reactions.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMAc): Enhance solubility of intermediates but may decompose heat-sensitive products.

  • Ethereal solvents (THF, dioxane): Improve catalyst activity in palladium-mediated couplings.

Temperature and Catalysis

  • Buchwald-Hartwig amination : Optimal at 110°C with Pd(OAc)₂/Xantphos (turnover number > 500).

  • Side product formation : Temperatures > 120°C promote debenzylation of the methoxy group.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons from the pteridine ring (δ 8.2–8.5 ppm), piperazine methylenes (δ 2.5–3.0 ppm), and methoxy group (δ 3.8 ppm).

  • HPLC-MS : Purity >95% with [M+H]⁺ at m/z 413.5.

X-ray Crystallography

  • Confirms planarity of the pteridine ring and equatorial orientation of the 4-phenylpiperazine group.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could lead to an amine or alcohol derivative.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Research has indicated that derivatives of pteridine compounds, including N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine, exhibit significant antitumor properties. Studies involving molecular docking have shown promising results in inhibiting protein tyrosine kinases, which are critical targets in cancer therapy .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria. Preliminary tests have shown that it possesses antibacterial properties, making it a candidate for further development as an antimicrobial agent .
  • CNS Activity :
    • Given the presence of the phenylpiperazine group, this compound may interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which could lead to developments in antidepressant or anxiolytic medications .

Case Study 1: Antitumor Efficacy

A study published in 2020 demonstrated the antitumor efficacy of pteridine derivatives through in vitro assays. The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. Molecular docking studies revealed that it binds effectively to the active sites of target proteins involved in tumor growth .

Case Study 2: Antimicrobial Testing

In another study, this compound was subjected to antimicrobial susceptibility testing against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against several pathogens, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine would depend on its specific biological target. Generally, compounds of this class might interact with enzymes or receptors, modulating their activity. The pteridine core could be involved in binding to active sites, while the piperazine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Pteridine vs. Pyridine/Pyrimidine Derivatives

  • N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): Shares the pteridine core and 4-phenylpiperazine group but substitutes the 3-methoxyphenyl with a 2,4-dimethylphenyl group.
  • Pyridine Sulfonamide Derivatives (): Replace the pteridine core with pyridine sulfonamide. These compounds exhibit lower molecular weights (e.g., C₁₈H₁₈ClN₅O₂S for Compound 16) and altered electronic properties due to the sulfonamide group, which may reduce CNS penetration compared to the amine in the target compound .

Substituent Variations on the Aromatic Ring

Methoxy vs. Halogen/Electron-Withdrawing Groups

  • N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 16, ): Features a 4-chlorophenyl group. The electron-withdrawing chlorine atom may decrease electron density on the aromatic ring, reducing π-π stacking interactions with receptors compared to the electron-donating methoxy group in the target compound .
  • Trifluoromethyl-Substituted Piperazines (): Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine incorporate trifluoromethyl groups, enhancing metabolic stability but increasing hydrophobicity. The target compound’s methoxy group balances polarity and bioavailability better .

Piperazine Ring Modifications

Phenylpiperazine vs. Morpholine Derivatives

  • N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine (): Replaces phenylpiperazine with morpholine. The phenylpiperazine in the target compound offers better receptor engagement in CNS targets .
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Monohydrate (): Substitutes the pteridine core with pyridine and adds a 2-methoxyphenyl group on piperazine. This modification retains serotonin receptor affinity but alters pharmacokinetics due to the ethyl linker .

Structural and Pharmacological Data Table

Compound Name Core Structure Piperazine Substituent Aromatic Substituent Molecular Formula Key Properties/Activity Reference ID
This compound Pteridine 4-Phenyl 3-Methoxyphenyl C₂₂H₂₂N₆O High CNS penetration, serotonin affinity -
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 4-Phenyl 2,4-Dimethylphenyl C₂₃H₂₄N₆ Reduced receptor affinity due to steric hindrance
N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide Pyridine 4-Phenyl 4-Chlorophenyl C₁₈H₁₈ClN₅O₂S Lower CNS activity, sulfonamide polarity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Pyridine 2-Methoxyphenyl Pyridine C₁₈H₂₄N₄O Serotonin receptor modulation

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The phenylpiperazine group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier crossing compared to morpholine derivatives (logP ~2.0) .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, but the 3-position may confer slower metabolism compared to para-substituted analogues .

Biological Activity

N-(3-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine is a complex organic compound belonging to the pteridine family, which is characterized by its unique structural features and potential pharmacological applications. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N6O, with a molecular weight of approximately 412.5 g/mol. The structural components include:

  • Pteridine core : A bicyclic structure that plays a crucial role in the biological activity.
  • 3-Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • 4-Phenylpiperazine moiety : Known for its importance in modulating neurotransmitter systems, particularly in the central nervous system (CNS) .

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with pteridine structures have shown promise in inhibiting various cancer cell lines, including breast, renal, and CNS cancers. The mechanism of action often involves the inhibition of key kinases associated with tumor growth and proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedGI50 (µM)Reference
Compound ABreast Cancer10.47
Compound BCNS Cancer7.24
Compound CRenal Cancer14.12

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit several protein kinases that are critical in the signaling pathways of cancer cells. This includes inhibition profiles similar to established drugs like erlotinib against EGFR-TK and PLX4032 against B-RAF kinase .
  • Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, which could influence mood and behavior, making it a candidate for CNS-related applications .

Case Studies

Several case studies have highlighted the efficacy of pteridine derivatives in preclinical models:

  • Case Study 1 : A study evaluated the antitumor effects of various pteridine derivatives, including this compound, showing significant growth inhibition in melanoma cell lines through targeted kinase inhibition .
  • Case Study 2 : Molecular docking studies indicated that the compound binds effectively to the ATP-binding site of kinases, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development .

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